molecular formula C35H42F3N7O13 B8069961 Ac-Leu-Glu-His-Asp-AMC

Ac-Leu-Glu-His-Asp-AMC

Cat. No.: B8069961
M. Wt: 825.7 g/mol
InChI Key: UOZNIAKIZDCQSH-NATPOTRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt (Ac-Leu-Glu-His-Asp-AMC) is a fluorogenic substrate specifically designed for Caspase 9, a cysteine protease that plays a crucial role in the apoptosis pathway. This compound is utilized to measure the activity of Caspase 9 by releasing a fluorescent molecule, 7-amino-4-methylcoumarin, upon cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt primarily undergoes enzymatic cleavage reactions. Caspase 9 cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin, releasing the fluorescent molecule.

Common Reagents and Conditions

    Reagents: Caspase 9 enzyme, buffer solutions (e.g., phosphate-buffered saline).

    Conditions: Optimal pH and temperature for Caspase 9 activity, typically around pH 7.4 and 37°C.

Major Products

The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence.

Scientific Research Applications

N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying enzyme kinetics and substrate specificity.

    Biology: Investigating apoptosis pathways and the role of Caspase 9 in cell death.

    Medicine: Developing assays for drug screening and evaluating potential Caspase 9 inhibitors.

    Industry: Producing diagnostic kits for detecting apoptosis-related diseases.

Mechanism of Action

The compound functions as a substrate for Caspase 9. Upon recognition and binding by Caspase 9, the enzyme cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent molecule, which can be quantified to measure Caspase 9 activity. The molecular target is the active site of Caspase 9, and the pathway involved is the intrinsic apoptosis pathway.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-Aspartic acid-Glutamic acid-Valine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 3.

    N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 8.

Uniqueness

N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is unique due to its specificity for Caspase 9. This specificity allows for precise measurement of Caspase 9 activity without interference from other caspases, making it a valuable tool in apoptosis research.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N7O11.C2HF3O2/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19;3-2(4,5)1(6)7/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45);(H,6,7)/t22-,23-,24-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZNIAKIZDCQSH-NATPOTRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42F3N7O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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